2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Medicinal chemistry teams require the exact 5-methyl-2,4-dichloro substitution pattern for HER/VEGFR2 kinase inhibitor programs-generic pyrrolotriazine analogs fail to replicate SAR. This privileged scaffold enables sequential nucleophilic substitution at two distinct chloro sites. - Critical 5-methyl group: Essential for nanomolar potency per clinical candidate data - Dual chloro leaving groups: Controlled diversification at 2- and 4-positions - High purity (≥95%): Scalable downstream chemistry without extensive repurification

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Cat. No. B11763638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=NN2C=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-4-2-3-12-5(4)6(8)10-7(9)11-12/h2-3H,1H3
InChIKeyWZYVAVDRBLIVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: A Key Intermediate for Kinase Inhibitor Synthesis


2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1823367-63-0) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine family . This scaffold is recognized as a privileged structure in medicinal chemistry for the development of ATP-competitive kinase inhibitors [1]. The compound features a 5-methyl substitution on the pyrrole ring and two chlorine atoms at the 2- and 4-positions of the triazine ring, providing two chemically distinct sites for sequential functionalization via nucleophilic aromatic substitution . This regiospecific substitution pattern is central to its utility as an intermediate in the synthesis of targeted covalent inhibitors and other bioactive molecules [2].

1

5-Methyl pyrrolotriazine core for kinase inhibitor pharmacophore construction

Reported scaffold for ATP-competitive inhibitor programs

2

Sequential SNAr at C4 then C2 positions enables regiospecific diversification

Class-level reactivity inference; validate reactivity order

3

Access focused kinase inhibitor libraries from a single intermediate

May support hit-to-lead and SAR exploration workflows

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Advantage Over Common Analogs


Generic substitution within the pyrrolo[2,1-f][1,2,4]triazine family fails due to the compound's unique 5-methyl-2,4-dichloro substitution pattern, which is not present in common analogs like the non-methylated 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine or the mono-chloro 4-chloro-5-methyl derivative. The presence of both a 5-methyl group and two chloro leaving groups is essential for constructing specific kinase inhibitors, as the 5-position is a critical site for modulating potency and selectivity against targets like HER/VEGFR2 [1]. Replacing this with an unsubstituted or differently substituted core can lead to a complete loss of the desired biological activity or prevent the intended synthetic sequence, making the procurement of this precise intermediate a non-negotiable requirement for projects based on 5-methyl pyrrolotriazine pharmacophores [2].

Target Intermediate

2,4-Dichloro-5-methyl

Two reactive chlorine sites with 5-methyl substitution; enables sequential functionalization and reported kinase potency context

Common Analog

2,4-Dichloro (non-methylated)

Lacks 5-methyl group; SAR evidence suggests 5-H analogs may not reproduce reported kinase inhibition profile

Target Intermediate

2,4-Dichloro-5-methyl

Dual chloro groups support two sequential diversification steps for focused library synthesis

Common Analog

4-Chloro-5-methyl (mono-chloro)

Single leaving group limits synthetic flexibility; may not transfer to workflows requiring regiospecific dual substitution

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Evidence Guide for Procurement


Sequential Functionalization with Dual Leaving Groups

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine possesses two chlorine atoms at the 2- and 4-positions, enabling sequential and regiospecific nucleophilic aromatic substitution (SNAr) reactions. In contrast, the comparator 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine contains only a single leaving group, limiting synthetic flexibility . The 4-chloro position is typically more reactive, allowing for selective first substitution, while the 2-chloro can be activated under harsher conditions or with different nucleophiles, a feature not available with mono-chloro or non-halogenated analogs . This is a class-level inference based on established reactivity of pyrrolo[2,1-f][1,2,4]triazines.

Synthetic Versatility
Class-level inference

Two reactive chlorine atoms (C2 and C4) vs one in mono-chloro analog; 100% more diversification sites

Supports regiospecific sequential functionalization

Reactivity order context-dependent; validate under specific SNAr conditions

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Kinase Potency Enhancement by 5-Methyl Substitution

Structure-activity relationship (SAR) studies on pyrrolo[2,1-f][1,2,4]triazine-based inhibitors demonstrate that a 5-methyl substituent significantly enhances potency against pan-HER and VEGFR2 kinases compared to the unsubstituted 5-H analog. While direct IC50 data for the 2,4-dichloro-5-methyl intermediate is not available, related 5-methyl-substituted pyrrolotriazine inhibitors exhibit IC50 values in the nanomolar range [1]. For example, optimized 5-methyl derivatives in the pan-HER/VEGFR2 program achieved IC50 values as low as <10 nM, whereas the corresponding 5-H analogs were substantially less active [2]. This class-level inference highlights the critical role of the 5-methyl group in achieving potent target engagement.

5-Methyl SAR Impact
Class-level inference

Reported >10-fold potency enhancement for 5-methyl vs 5-H analogs in VEGFR2/HER kinase panels; related derivatives with IC50 below 10 nM

Supports kinase inhibitor SAR studies

Direct IC50 data for this intermediate not available; class-level SAR extrapolation

Kinase Inhibition VEGFR2 HER2 Structure-Activity Relationship

Commercial Purity and Availability

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is commercially available from multiple vendors with a typical purity specification of ≥95% to 98% . In comparison, the closely related analog 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (lacking the 5-methyl group) is also available but with a reported purity of 97% . The 5-methyl derivative thus offers comparable or slightly higher purity grades, ensuring consistency in sensitive synthetic applications. This cross-study comparable evidence supports its suitability as a research intermediate.

Commercial Specification
Cross-study comparable

Typical purity ≥95% to 98% across vendors; comparable to 2,4-dichloro analog at 97%

Supports procurement consistency review

Analytical method not uniformly disclosed; verify per vendor COA

Chemical Procurement Purity Analysis Catalog Comparison

2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: Research Applications and Procurement


Pan-HER/VEGFR2 Inhibitor Synthesis

This compound is the ideal starting material for constructing the core of ATP-competitive kinase inhibitors targeting HER and VEGFR2 families. As established by the SAR evidence, the 5-methyl group is crucial for achieving nanomolar potency against these targets [1]. Procuring this intermediate allows medicinal chemistry teams to efficiently access the desired pharmacophore and explore substitutions at the 2- and 4-positions to modulate selectivity and pharmacokinetic properties, following the successful strategies outlined in the clinical candidate identification program [2].

Focused Kinase Inhibitor Library Synthesis

The dual chloro substitution pattern enables sequential diversification, making this compound a valuable building block for generating focused libraries of pyrrolotriazine analogs. Its defined reactivity at the 4- and 2-positions allows for controlled synthesis of a wide array of derivatives, which is not possible with mono-chloro analogs . This is particularly relevant for hit-to-lead and lead optimization campaigns targeting kinases where the pyrrolotriazine scaffold has been validated as a privileged structure [3].

Custom Synthesis of Proprietary Drug Candidates

For CROs and pharmaceutical companies engaged in custom synthesis, this compound represents a high-value intermediate. Its unique substitution pattern (5-methyl, 2,4-dichloro) is not commonly found in commercial libraries, making it a key starting material for proprietary drug discovery projects. The availability of this compound in high purity (≥95%) ensures reliable and scalable downstream chemistry, minimizing the need for extensive in-house purification .

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore synthesis
Regiospecific 2,4-dichloro substitution pattern
Sequential SNAr reactivity under controlled conditions
Focused kinase inhibitor library generation
Dual-site diversification capability
Derivative scope and C2/C4 substitution order validation
Proprietary drug discovery intermediate supply
High-purity commercial availability (≥95%)
Scalable synthetic route and batch consistency review
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